

Spectroscopic Elucidation of Rauvoyunine C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvoyunine C*

Cat. No.: *B13447747*

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Disclaimer: Spectroscopic data for a compound specifically named "**Rauvoyunine C**" is not readily available in public scientific databases. It is possible that this is a rare, newly identified compound, or a variant spelling of a known alkaloid. This guide will therefore provide a detailed spectroscopic analysis of a closely related and well-characterized ajmaline-type alkaloid, Ajmaline, as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein are directly applicable to the characterization of novel Rauwolfia alkaloids.

Introduction to Ajmaline-Type Alkaloids

Ajmaline and its analogues are complex indole alkaloids isolated from plants of the Rauwolfia species. These compounds exhibit a rigid hexacyclic molecular framework and are of significant interest due to their pharmacological activities, particularly their antiarrhythmic properties. The structural elucidation of these molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data of Ajmaline

The following tables summarize the ^1H and ^{13}C NMR spectral data for ajmaline, along with its key mass spectrometry fragments. This data is crucial for the structural confirmation and identification of ajmaline and related compounds.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for Ajmaline (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	1.85	m	
3	3.20	m	
5α	2.95	m	
5β	2.50	m	
6α	2.10	m	
6β	1.65	m	
8	3.15	m	
9-H	7.45	d	7.5
10-H	7.08	t	7.5
11-H	7.15	t	7.5
12-H	7.25	d	7.5
14α	1.95	m	
14β	1.40	m	
15	2.80	m	
16	2.60	m	
17-OH	4.43	br s	
19	1.25	m	
20	2.20	m	
21-H	4.26	d	9.0
N(1)-H	8.10	s	
N(4)-CH ₃	2.70	s	

Table 2: ^{13}C NMR Spectroscopic Data for Ajmaline[1]

Position	Chemical Shift (δ , ppm)
2	68.1
3	49.5
5	53.8
6	21.7
7	53.1
8	134.5
9	121.5
10	119.8
11	128.2
12	110.9
13	142.9
14	33.5
15	34.8
16	40.2
17	76.5
18	18.2
19	32.1
20	42.5
21	91.8
N(4)-CH ₃	43.9

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Ajmaline

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	327.2072	327.2070

Table 4: Key MS/MS Fragmentation Data for Ajmaline

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Structure/Loss
327.2	184.1	Retro-Diels-Alder fragmentation of the C-ring
327.2	144.1	Cleavage of the E-ring

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and mass spectrometry data for an ajmaline-type alkaloid.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified alkaloid.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:

- A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Temperature: 298 K.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
- 2D NMR Experiments (COSY, HSQC, HMBC):

- Utilize standard pulse programs for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to aid in the complete assignment of all proton and carbon signals.

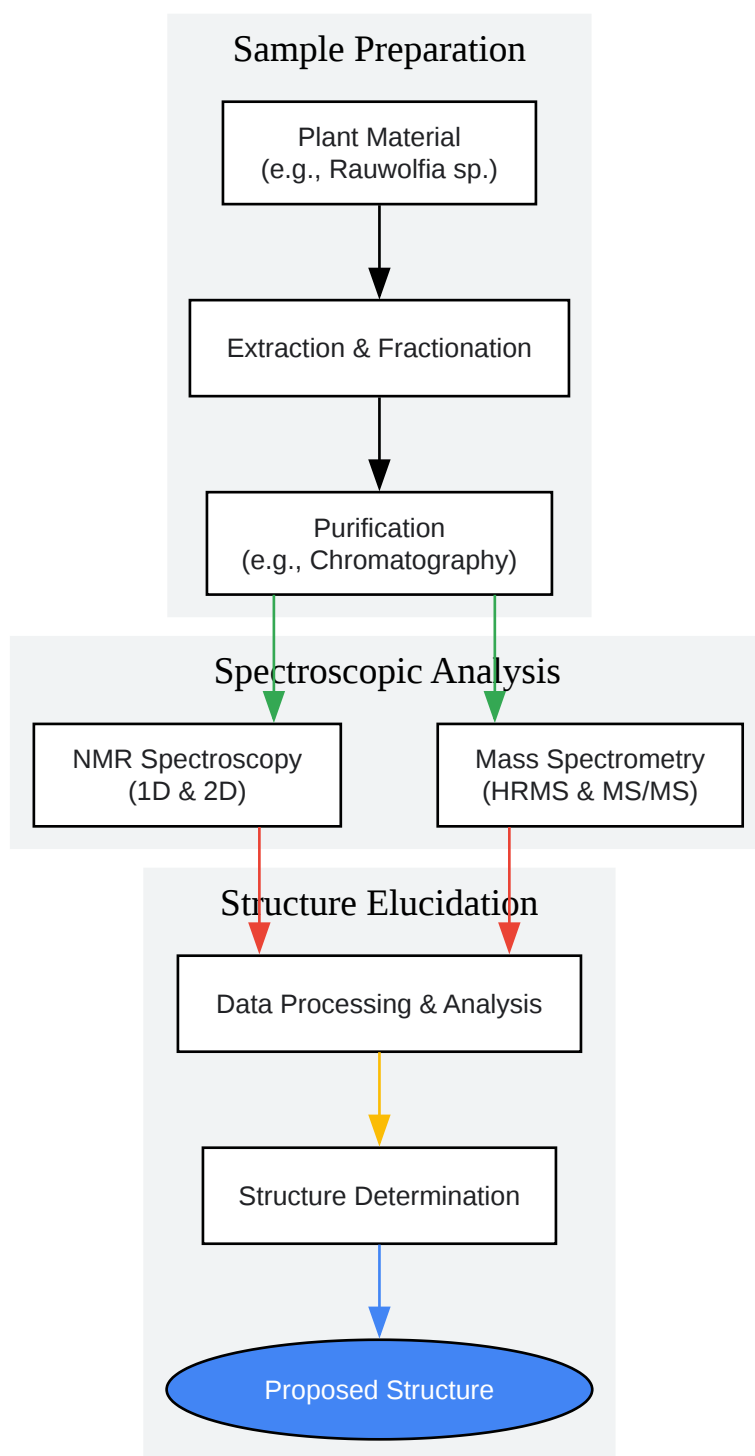
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of the purified alkaloid in methanol or acetonitrile at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
- Instrumentation:
 - A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.
- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 µL.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3-4 kV.

- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Acquisition Mode:
 - MS Scan: Acquire full scan data from m/z 100-1000.
 - MS/MS (Data-Dependent Acquisition): Select the top 3-5 most intense ions from the full scan for fragmentation. Use a collision energy ramp to obtain informative fragment spectra.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product.



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Caption: Experimental workflow for natural product spectroscopic analysis.

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References

- 1. A ¹H- and ¹³C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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